Superior LH Surge Suppression vs. Ganirelix in IVF
Cetrorelix provides superior control of premature LH surges compared to Ganirelix in a large retrospective cohort study of IVF/ICSI antagonist protocols [1]. The incidence of LH ≥10 U/L was significantly lower in the Cetrorelix group (4.9%) compared to the Ganirelix group (7.6%), and the LH ratio (trigger day LH / GnRH start day LH) ≥2 was also lower (6.1% vs. 9.2%, respectively) [1].
| Evidence Dimension | Incidence of LH surge (LH ≥ 10 U/L) |
|---|---|
| Target Compound Data | 4.9% (Cetrorelix) |
| Comparator Or Baseline | 7.6% (Ganirelix) |
| Quantified Difference | Absolute risk reduction of 2.7% (p < 0.001) |
| Conditions | Retrospective cohort study (n=2,365 for Cetrorelix, n=7,059 for Ganirelix after matching) in IVF/ICSI patients undergoing controlled ovarian stimulation [1]. |
Why This Matters
Superior LH surge control is critical for preventing cycle cancellation, optimizing oocyte retrieval timing, and is a key differentiator for clinicians selecting an antagonist protocol.
- [1] Peng X, et al. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study. Front Reprod Health. 2025;7:1492441. View Source
